![molecular formula C11H19NO B14473501 Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl-, oxime CAS No. 72727-66-3](/img/structure/B14473501.png)
Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl-, oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[221]heptane-2-propanal, alpha-methyl-, oxime is a chemical compound with a unique bicyclic structure This compound is part of the norbornane family, which is known for its rigid and stable structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl-, oxime typically involves the following steps:
Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic core.
Introduction of the propanal group: This step involves the addition of a propanal group to the bicyclic structure, which can be done through various organic reactions such as aldol condensation.
Formation of the oxime: The final step involves the conversion of the aldehyde group to an oxime. This is typically done by reacting the aldehyde with hydroxylamine under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments would be crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl-, oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to form amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Nitrile oxides
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl-, oxime has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis due to its stable bicyclic structure and reactive oxime group.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl-, oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds and interact with active sites of enzymes, influencing their activity. The bicyclic structure provides rigidity, which can affect the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
Norbornane: A simpler bicyclic compound without the oxime group.
Bicyclo[2.2.1]heptane-2-methanol: Similar bicyclic structure but with a hydroxyl group instead of an oxime.
Bicyclo[2.2.1]heptane, 2-methyl-: Another derivative of norbornane with a methyl group.
Uniqueness
Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl-, oxime is unique due to the presence of the oxime group, which adds to its reactivity and potential applications. The combination of the rigid bicyclic structure and the reactive oxime group makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
72727-66-3 |
|---|---|
Molecular Formula |
C11H19NO |
Molecular Weight |
181.27 g/mol |
IUPAC Name |
N-[3-(2-bicyclo[2.2.1]heptanyl)-2-methylpropylidene]hydroxylamine |
InChI |
InChI=1S/C11H19NO/c1-8(7-12-13)4-11-6-9-2-3-10(11)5-9/h7-11,13H,2-6H2,1H3 |
InChI Key |
BBXNPVHGHWFDRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CC2CCC1C2)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(1-Bromo-2-phenylpropan-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14473419.png)
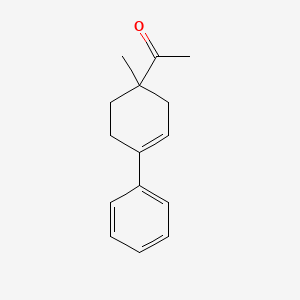
![5-[(1S,2R)-2-Cyano-5-oxocyclopentyl]pentyl acetate](/img/structure/B14473445.png)
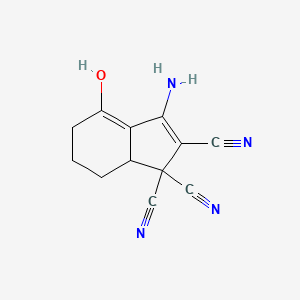


![1-[(Benzyloxy)methyl]pyrrolidine](/img/structure/B14473467.png)
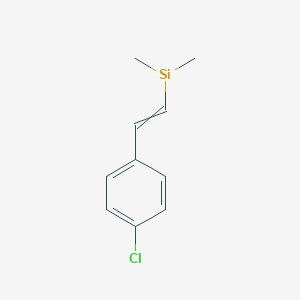

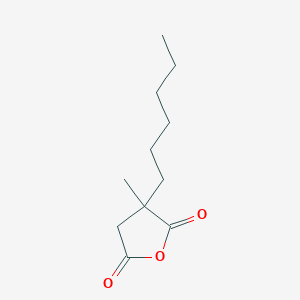
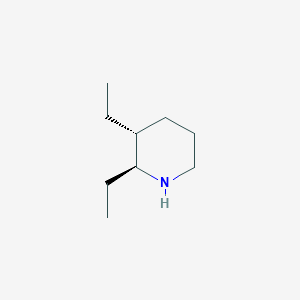

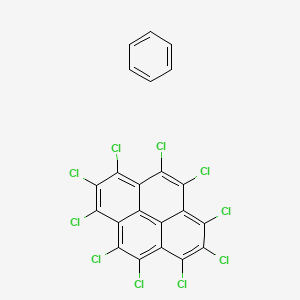
![2-[2-[6-[2-(2-Hydroxyethoxy)ethylimino]hexylideneamino]ethoxy]ethanol](/img/structure/B14473504.png)
